Furan-2,4-dicarbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104721-75-7 |
|---|---|
Molecular Formula |
C6H2Cl2O3 |
Molecular Weight |
192.98 g/mol |
IUPAC Name |
furan-2,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H2Cl2O3/c7-5(9)3-1-4(6(8)10)11-2-3/h1-2H |
InChI Key |
BOTUJAQRRCYVEZ-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1=C(OC=C1C(=O)Cl)C(=O)Cl |
Synonyms |
2,4-Furandicarbonyldichloride(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Furan 2,4 Dicarbonyl Chloride
Strategies for the Construction of Furan-2,4-dicarboxylic Acid Core
The formation of the furan-2,4-dicarboxylic acid (2,4-FDCA) structure is the critical initial phase. Methodologies are often aimed at achieving high regioselectivity to favor the 2,4-isomer over other potential products like the more common 2,5-isomer.
Chemo- and Regioselective Routes to Substituted Furan (B31954) Systems
A significant pathway for producing 2,4-FDCA involves the thermal disproportionation of potassium 2-furoate, a process known as the Henkel reaction. scispace.comresearchgate.net In this solvent-free reaction, heating potassium 2-furoate in the presence of Lewis acidic catalysts leads to the formation of furan and various furandicarboxylates. rsc.orgwur.nl While furan-2,5-dicarboxylic acid (2,5-FDCA) is often the main product, 2,4-FDCA is consistently formed as a significant by-product. scispace.comsemanticscholar.org
Research has shown that the 2,5-FDCA and 2,4-FDCA isomers are formed through separate, parallel reaction pathways rather than isomerization between the two products. scispace.comresearchgate.net The choice of catalyst plays a crucial role in determining the selectivity towards the different isomers. scispace.comrsc.org Catalysts such as cadmium iodide (CdI₂) and zinc chloride (ZnCl₂) have been extensively studied, with their Lewis acidity influencing the reaction's course. scispace.comresearchgate.net The reaction is typically conducted at high temperatures, around 260 °C. scispace.comrsc.org
| Catalyst | Typical Reaction Temperature | Key Observation | Reference |
|---|---|---|---|
| Cadmium Iodide (CdI₂) | 250-260 °C | Promotes disproportionation to both 2,5-FDCA and 2,4-FDCA. scispace.com | scispace.comresearchgate.net |
| Zinc Chloride (ZnCl₂) | 260 °C | Also catalyzes the formation of both isomers, with selectivity affected by reaction conditions. scispace.com | scispace.comresearchgate.net |
Beyond the Henkel reaction, other regioselective strategies focus on building the furan ring with the desired substitution pattern from the outset. Cobalt(II)-based metalloradical catalysis, for instance, enables the cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans with complete regioselectivity. nih.govorganic-chemistry.org This method tolerates a wide array of functional groups, which is advantageous for creating complex precursors to 2,4-FDCA. organic-chemistry.org Similarly, efficient protocols for synthesizing polysubstituted furan-2,4-dicarboxylates have been developed through the reaction of 1,3-dicarbonyl compounds with alkynes, assisted by catalyst systems like dl-[Ni(Phen)₃]Cl₂/Ag₂CO₃. researchgate.net
Oxidative Transformations of Furanic Precursors to Dicarboxylic Acids
The oxidation of substituted furans is a primary method for producing furandicarboxylic acids. This approach is particularly well-documented for the synthesis of the 2,5-isomer from biomass-derived precursors like 5-hydroxymethylfurfural (B1680220) (HMF). exlibrisgroup.comacs.org These processes often involve catalytic oxidation using air or other oxidants over noble metal catalysts in alkaline conditions, which can lead to nearly quantitative yields of FDCA. wikipedia.org
While the direct oxidation to 2,4-FDCA is less commonly detailed, the fundamental principles apply. The synthesis could originate from furfural (B47365), which can be oxidized to 2-furoic acid. wikipedia.org Further functionalization and subsequent oxidation could theoretically yield the 2,4-isomer. Biocatalytic approaches have also shown promise in upgrading furanic aldehydes to their corresponding carboxylic acids with high selectivity. nih.gov For example, whole-cells of Pseudomonas putida have been used for the selective oxidation of furfural to furoic acid. nih.gov The development of catalysts that can selectively oxidize a precursor with substituents at the 2 and 4 positions is a key area of research for this route.
Multicomponent and Cascade Reaction Approaches
Multicomponent and cascade reactions offer an efficient means to construct complex molecules like substituted furans in a single step from simple starting materials. These methods are characterized by high atom economy and operational simplicity. For example, a Co(II)-catalyzed metalloradical cyclization process involves a tandem radical addition of Co(III)-carbene radicals with alkynes to afford the furan ring system. nih.govorganic-chemistry.org This approach avoids harsh conditions and tolerates diverse functionalities, making it suitable for creating precursors for 2,4-FDCA. organic-chemistry.org
Another strategy involves the tandem Michael addition/oxidative annulation of 1,3-dicarbonyl compounds and allenes, promoted by systems like potassium iodide (KI)/tert-butyl hydroperoxide (TBHP), to yield polysubstituted furans. researchgate.net These advanced methodologies provide direct access to highly functionalized furan cores that can be further elaborated to Furan-2,4-dicarboxylic acid. researchgate.net
Conversion Protocols to Furan-2,4-dicarbonyl chloride
Once Furan-2,4-dicarboxylic acid is obtained, it must be converted into the more reactive dicarbonyl chloride derivative for use in polymerization and other acylation reactions.
Halogenation of Furan-2,4-dicarboxylic Acid
The conversion of a dicarboxylic acid to its corresponding diacid chloride is a standard and highly effective chemical transformation. The most common method involves treating the dicarboxylic acid with a halogenating agent. For furan-based dicarboxylic acids, thionyl chloride (SOCl₂) is a widely used reagent for this purpose, successfully employed in the synthesis of furan-2,5-dicarbonyl dichloride. wikipedia.org The reaction typically proceeds by refluxing the Furan-2,4-dicarboxylic acid with an excess of the halogenating agent, often with a catalytic amount of a substance like N,N-dimethylformamide (DMF). The excess reagent can be removed by distillation after the reaction is complete, yielding the desired dicarbonyl chloride.
| Halogenating Agent | Formula | By-products | Notes |
|---|---|---|---|
| Thionyl chloride | SOCl₂ | SO₂, HCl (gaseous) | Commonly used, volatile by-products are easily removed. wikipedia.org |
| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Highly reactive, useful for sensitive substrates. |
| Phosphorus pentachloride | PCl₅ | POCl₃, HCl (liquid/gaseous) | Strong reagent, may require purification to remove POCl₃. |
Direct Synthesis from Furan-2,4-dialdehyde Derivatives
An alternative and more direct route to the dicarbonyl chloride bypasses the isolation of the dicarboxylic acid intermediate. This methodology involves the direct oxidation of a dialdehyde (B1249045) precursor. Research has demonstrated that aldehydes can be converted directly to acid chlorides using reagents like tert-butyl hypochlorite (B82951) (t-BuOCl). rsc.org This transformation is remarkably simple, often involving stirring the aldehyde with the reagent at room temperature without a solvent. rsc.org
This method has been successfully applied to furan-based aldehydes, such as converting 2,5-diformylfuran (DFF) directly into furan-2,5-dicarbonyl chloride. rsc.orgresearchgate.net By analogy, Furan-2,4-dialdehyde could be directly oxidized under similar conditions to yield this compound. The oxidant, t-butyl hypochlorite, is inexpensive and can be easily prepared from commercial bleach, acetic acid, and tert-butanol, making this a potentially scalable and cost-effective route. rsc.org
Based on a comprehensive review of scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified outline focusing on sustainable and biomass-derived synthesis pathways.
Extensive research reveals a significant lack of documented methods for the synthesis of this compound or its precursor, furan-2,4-dicarboxylic acid, from bio-based feedstocks. The overwhelming majority of scientific studies and industrial research in the field of biomass-derived furanics is focused on the synthesis of the isomeric compound, furan-2,5-dicarboxylic acid (FDCA) , and its subsequent conversion to furan-2,5-dicarbonyl chloride .
Pathways for the bio-based synthesis of the 2,5-isomer are well-established and include:
Oxidation of 5-hydroxymethylfurfural (HMF): HMF is a key platform chemical derived from the dehydration of C6 sugars (e.g., fructose, glucose) from sources like cellulose (B213188) and sucrose. nih.govrsc.org
Carboxylation of 2-furoic acid: 2-furoic acid can be produced from furfural, which is derived from C5 sugars found in hemicellulose from non-edible biomass. magnusgroup.orgrsc.org
Conversion of Aldaric Acids: Biomass-derived aldaric acids, such as galactaric acid (mucic acid), can be converted to FDCA or its esters through catalytic processes. google.commdpi.commdpi.com
These established routes all lead to the 2,5-substituted furan ring due to the nature of the starting materials derived from carbohydrates. There is no corresponding body of research detailing the synthesis of the 2,4-isomer from similar bio-based precursors. Therefore, generating scientifically accurate and thorough content for the requested sections on biomass feedstocks, green chemistry principles, and catalytic innovations for this compound is not feasible.
Chemical Reactivity and Mechanistic Investigations of Furan 2,4 Dicarbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The presence of two electrophilic carbonyl carbons makes Furan-2,4-dicarbonyl chloride highly susceptible to nucleophilic attack. These reactions proceed via the characteristic nucleophilic acyl substitution mechanism, which involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.orglibretexts.org Given the two acyl chloride groups, the compound can react in a mono- or di-substitution manner depending on the stoichiometry of the nucleophile.
This compound readily reacts with alcohols and phenols in a process known as alcoholysis to form the corresponding furan-2,4-dicarboxylate esters. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. When two equivalents of an alcohol are used, a furan-2,4-diester is formed.
Research into bio-based plasticizers has explored the synthesis of various furan (B31954) dicarboxylate esters. acs.orgnih.govkorea.ac.kr While many studies focus on the 2,5-isomer derived from 2,5-furandicarboxylic acid (FDCA), the principles are directly applicable to the 2,4-isomer. The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acid chloride.
Table 1: Illustrative Synthesis of Furan-2,4-diesters This table is based on the general reactivity of acyl chlorides with alcohols.
| Alcohol (Nucleophile) | Product | Typical Conditions |
|---|---|---|
| Methanol | Dimethyl furan-2,4-dicarboxylate | Pyridine, 0°C to RT |
| Ethanol | Diethyl furan-2,4-dicarboxylate | Triethylamine, CH₂Cl₂, RT |
| Butanol | Dibutyl furan-2,4-dicarboxylate | Pyridine, THF, RT |
The synthesis of these esters is significant for creating novel monomers for polyesters and as potential green alternatives to phthalate-based plasticizers. nih.govkorea.ac.kr The reaction mechanism follows the standard addition-elimination pathway for nucleophilic acyl substitution. youtube.comyoutube.com
The reaction of this compound with primary or secondary amines (aminolysis) yields furan-2,4-dicarboxamides. This reaction is generally rapid and exothermic. Similar to ester formation, a base is required to scavenge the HCl generated. If a slight excess of the amine nucleophile is used, it can serve as both the reactant and the base. libretexts.orgyoutube.com
Of particular interest is the use of this compound in polymerization reactions. When reacted with a diamine, it undergoes polycondensation to form polyamides. Furan-based polyamides are investigated as bio-renewable alternatives to petroleum-derived engineering plastics like polyphthalamides (PPAs). dtic.milresearchgate.netresearchgate.netrsc.org The incorporation of the rigid furan ring into the polymer backbone can impart high thermal stability and desirable mechanical properties. rsc.org
The synthesis is often performed using low-temperature solution polycondensation or interfacial polymerization methods. dtic.milresearchgate.net
Table 2: Polyamide Synthesis from Furan Dicarbonyl Chlorides and Diamines This table illustrates the general reaction for producing furan-based polyamides.
| Diamine Monomer | Resulting Polymer | Polymerization Method |
|---|---|---|
| Hexamethylenediamine | Poly(hexamethylene furan-2,4-diamide) | Interfacial Polymerization |
| p-Phenylenediamine | Aromatic Polyamide (Aramid) | Low-Temperature Solution Polycondensation |
| 3,4′-Diaminodiphenyl ether | Aromatic Polyamide (Aramid) | Low-Temperature Solution Polycondensation |
These furan-based polyamides exhibit properties such as high glass transition temperatures (Tg) and good solubility in polar aprotic solvents, which is advantageous for processing. dtic.milresearchgate.net
This compound can react with a variety of other nucleophiles.
Cyanide: Reaction with a cyanide salt, such as potassium cyanide (KCN), would be expected to displace the chloride to form Furan-2,4-dicarbonyl cyanide. Carbonyl cyanides are themselves reactive species that can participate in cycloadditions or react with other nucleophiles. orgsyn.org The reaction mechanism involves the cyanide ion acting as the nucleophile in an acyl substitution. chemguide.co.uk In some cases with related furan compounds, cyanide can attack the furan ring itself, especially in protic solvents, leading to different products. stackexchange.com
Organometallics: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles but typically react with acyl chlorides twice. The first substitution yields a ketone, which is more reactive than the starting acyl chloride and is immediately attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol after acidic workup. To isolate the ketone, less reactive organometallic reagents such as lithium dialkylcuprates (Gilman reagents, R₂CuLi) are used. youtube.comyoutube.com These milder reagents react with the acyl chloride but not with the resulting ketone, allowing for the synthesis of furan-2,4-diacyl derivatives.
Cycloaddition Chemistry of the Furan Ring System
The furan ring possesses aromatic character but can also behave as a conjugated diene in cycloaddition reactions. quora.com This reactivity provides a powerful tool for constructing more complex polycyclic structures. The presence of electron-withdrawing acyl chloride groups on the furan ring significantly influences its reactivity as a diene.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. zbaqchem.com Furan can act as the diene, particularly with electron-deficient dienophiles. quora.com The reaction often leads to an equilibrium between the starting materials and the product, and the retro-Diels-Alder reaction can be facile. nih.govmdpi.com
The two electron-withdrawing carbonyl chloride groups on the this compound molecule decrease the electron density of the furan ring. This reduces its reactivity as a diene in normal-electron-demand Diels-Alder reactions, which are typically favored by electron-rich dienes. rsc.org Consequently, very reactive dienophiles or high-pressure/high-temperature conditions may be required to drive the reaction forward. The reaction of furan derivatives with dienophiles like maleic anhydride is a classic example. zbaqchem.com The cycloaddition results in the formation of an oxabicycloheptene derivative. quora.com
Table 3: General Diels-Alder Reactivity of Furan Systems
| Diene | Dienophile | Product Type | Stereochemical Preference |
|---|---|---|---|
| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Endo (kinetically favored), Exo (thermodynamically favored) nih.gov |
| Furan | Alkenes | Substituted 7-Oxabicyclo[2.2.1]heptenes | Selectivity depends on substituents and conditions nih.gov |
| Furan | Arynes (e.g., Benzyne) | Dihydronaphthalene derivatives | Leads to polycyclic aromatic precursors quora.com |
While specific studies on this compound itself are not prevalent in the search results, the general principles of furan cycloaddition suggest it would form the corresponding substituted oxabridge cycloadducts, which are versatile synthetic intermediates. quora.comrsc.org
Furan and its derivatives can participate in photochemical cycloaddition reactions. The most common is the [2+2] photocycloaddition between a furan and a carbonyl compound (the Paterno–Büchi reaction) or an alkene. These reactions are initiated by the photoexcitation of one of the reactants, leading to the formation of a four-membered ring. Studies on furan-carbonyl photocycloaddition have shown that it can lead to the formation of oxetane products. acs.org The regioselectivity and stereoselectivity of these reactions can be complex. The presence of carbonyl groups directly on the furan ring, as in this compound, would influence the electronic excited states and potentially open up different reaction pathways upon irradiation.
Electrophilic Aromatic Substitution on the Furan Core
The furan ring is inherently electron-rich and, therefore, highly activated towards electrophilic aromatic substitution (EAS), with reactions occurring much more readily than on benzene. pearson.comchemicalbook.com In unsubstituted furan, electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions) because the resulting carbocation intermediate (sigma complex) is better stabilized by resonance involving the lone pair of electrons on the oxygen atom. pearson.comchemicalbook.com Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C3 position yields a less stable intermediate with only two resonance structures. chemicalbook.com
In this compound, the situation is significantly altered by the presence of two strongly deactivating, electron-withdrawing carbonyl chloride groups (-COCl). These groups reduce the electron density of the furan ring, making it substantially less reactive towards electrophiles than furan itself. pharmaguideline.comassets-servd.host Such deactivation necessitates harsher reaction conditions for electrophilic substitution to occur.
The directing effects of the existing substituents must also be considered. Both the C2 and C4 carbonyl chloride groups are meta-directing.
The C2-substituent directs incoming electrophiles to the C4 (already substituted) and C5 positions.
The C4-substituent directs incoming electrophiles to the C2 (already substituted) and C5 positions.
Considering the remaining unsubstituted positions (C3 and C5), the C5 position is doubly activated by being α to the ring oxygen and the preferred site based on the directing effects of both existing substituents. The C3 position is β to the oxygen and is not the preferred site of substitution. Therefore, electrophilic attack is most likely to occur at the C5 position, should the reaction proceed.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Expected Major Product | Rationale |
| Nitration (e.g., HNO₃/H₂SO₄) | 5-Nitro-furan-2,4-dicarbonyl chloride | Strong deactivation requires forceful conditions. The C5 position is the least deactivated and sterically most accessible site. |
| Halogenation (e.g., Br₂/FeBr₃) | 5-Bromo-furan-2,4-dicarbonyl chloride | The C5 position is favored due to the directing influence of the ring oxygen, overriding the deactivating effect of the -COCl groups. |
| Friedel-Crafts Acylation | Reaction unlikely | The furan ring is strongly deactivated, and the Lewis acid catalyst would likely complex with the oxygen atoms, further deactivating the ring. |
Ring-Opening and Degradation Mechanisms
The furan ring, despite its aromaticity, has a lower resonance energy (approx. 16-18 kcal/mol) compared to benzene (approx. 36 kcal/mol), making it more susceptible to reactions that involve the loss of aromaticity, such as ring-opening. chemicalbook.comorganic-chemistry.org Furan and its derivatives can undergo ring-opening under acidic conditions, a reaction that can be understood as the hydrolysis of a cyclic bis-enol ether. mdpi.comrsc.org
For this compound, the presence of two powerful electron-withdrawing groups is expected to increase the stability of the furan ring towards acid-catalyzed degradation. pharmaguideline.com These groups reduce the electron density on the ring oxygen, making its protonation—the initial step in acid-catalyzed ring-opening—more difficult. rsc.orgresearchgate.net
However, under sufficiently harsh acidic or basic conditions, or upon treatment with strong oxidizing agents, ring-opening and degradation would still be expected.
Acid-Catalyzed Hydrolysis: Protonation of the ring oxygen, followed by nucleophilic attack of water, would lead to a cascade of reactions resulting in the cleavage of the ring. The expected product would be a derivative of a 1,4-dicarbonyl compound, which itself would be unstable due to the presence of the highly reactive acyl chloride groups. These would likely hydrolyze to carboxylic acids during the workup.
Oxidative Cleavage: Strong oxidizing agents can open the furan ring to yield unsaturated dicarbonyl compounds. nih.gov For this compound, this could lead to complex, highly functionalized linear products.
Nucleophilic Attack: While less common for the furan ring itself, strong nucleophiles could potentially attack the ring, especially given the electron-deficient nature imparted by the substituents. However, nucleophilic attack is far more likely to occur at the highly electrophilic carbonyl carbons of the acyl chloride groups.
The degradation of this compound is thus more likely to be initiated by reactions at the side chains (hydrolysis of the acyl chlorides) under mild conditions, with ring-opening requiring more forcing conditions compared to simple furans.
Transition Metal-Catalyzed Transformations Involving this compound
The two carbonyl chloride groups are the most reactive sites on this compound for transition metal-catalyzed transformations. Acyl chlorides are well-known substrates for a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of the acyl chloride groups with boronic acids would provide a direct route to furan-2,4-diketones. This reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride. nih.gov This would allow for the introduction of various aryl or vinyl groups at the C2 and C4 positions.
Stille Coupling: The reaction with organostannanes, catalyzed by palladium, could similarly be used to form ketones.
Negishi Coupling: The use of organozinc reagents in a palladium- or nickel-catalyzed cross-coupling reaction is another viable pathway for C-C bond formation at the acyl chloride positions. acs.org
Heck-type Carbonylative Coupling: While less direct, related methodologies could involve the decarbonylation of the acyl chloride followed by coupling, or participation in carbonylative cross-coupling cycles.
These transformations would utilize this compound as a rigid scaffold, allowing for the synthesis of complex, highly substituted furan derivatives. The sequential reaction at the C2 and C4 positions could potentially be controlled by varying reaction conditions or using reagents of differing reactivity, enabling the synthesis of unsymmetrical products.
Table 2: Potential Transition Metal-Catalyzed Reactions
| Reaction Type | Catalyst (Typical) | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂ | R-B(OH)₂ | Furan-2,4-diyl-bis(R-ketone) |
| Negishi | Pd(dba)₂, NiCl₂(dppe) | R-ZnX | Furan-2,4-diyl-bis(R-ketone) |
| Stille | Pd(PPh₃)₄ | R-Sn(Bu)₃ | Furan-2,4-diyl-bis(R-ketone) |
| Sonogashira (Acylative) | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | Furan-2,4-diyl-bis(alkynylketone) |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
While no specific mechanistic studies for this compound are available in the surveyed literature, the elucidation of its reaction mechanisms would employ standard physical organic chemistry techniques.
Spectroscopic Analysis: The progress of reactions involving this compound can be monitored using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structure of products and any stable intermediates. Changes in chemical shifts of the furan ring protons (at C3 and C5) and carbons would provide insight into the electronic effects during a reaction.
Infrared (IR) Spectroscopy: The strong C=O stretching frequency of the carbonyl chloride groups (typically around 1780-1815 cm⁻¹) would be a key diagnostic peak to monitor. Its disappearance and the appearance of new carbonyl bands (e.g., ketone, ester, or amide) would signify the conversion of the functional groups.
Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, helping to confirm proposed structures and identify byproducts.
Kinetic Studies: To understand the reaction rates and influencing factors, kinetic experiments would be performed.
The rate of a reaction, such as a nucleophilic substitution at one of the carbonyl chloride centers, could be followed by monitoring the disappearance of the reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy (if the compounds are chromophoric) or chromatography (GC, HPLC).
By systematically varying the concentrations of reactants and catalysts, the reaction order with respect to each component can be determined, leading to the formulation of a rate law. This information is crucial for proposing or refuting a reaction mechanism. For instance, in a transition-metal-catalyzed cross-coupling reaction, kinetic studies can help determine if oxidative addition or reductive elimination is the rate-determining step. acs.org
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model reaction pathways, calculate the energies of intermediates and transition states, and provide deeper insight into the reaction mechanism. nih.gov
Applications of Furan 2,4 Dicarbonyl Chloride in Advanced Materials and Polymer Science
Design and Synthesis of High-Performance Polymers
The bifunctional nature of Furan-2,4-dicarbonyl chloride, with its two reactive acyl chloride groups, makes it a prime candidate for the synthesis of a variety of high-performance polymers through step-growth polymerization.
Polycondensation Reactions with Diols and Diamines
This compound can readily undergo polycondensation reactions with diols and diamines to produce polyesters and polyamides, respectively. The high reactivity of the acyl chloride groups allows for polymerization to occur at relatively low temperatures, which can help to prevent side reactions and degradation of the furan (B31954) ring. The general schemes for these reactions are as follows:
Polyester (B1180765) Synthesis: Reaction with a diol (HO-R-OH) yields a polyester and hydrochloric acid (HCl) as a byproduct. The HCl is typically neutralized by the addition of a base.
Polyamide Synthesis: Reaction with a diamine (H₂N-R'-NH₂) produces a polyamide and HCl.
The properties of the resulting polymers are heavily dependent on the structure of the comonomer (the diol or diamine). For example, using aromatic diols or diamines would be expected to yield polymers with high thermal stability and rigidity, while the use of long-chain aliphatic comonomers would lead to more flexible materials.
Development of Bio-based Polyesters and Polyamides
A key advantage of furan-based monomers is their potential to be derived from renewable biomass resources. researchgate.netbohrium.comnih.gov Furan-2,4-dicarboxylic acid, the precursor to the dicarbonyl chloride, can be synthesized from carbohydrates. By combining this compound with bio-based diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) or diamines, it is possible to create fully bio-based polyesters and polyamides. researchgate.netbohrium.comnih.gov These polymers offer a more sustainable alternative to their petroleum-based counterparts, with the potential for a reduced carbon footprint. researchgate.net
The unsymmetrical nature of the 2,4-substitution pattern in the furan ring, as opposed to the more common 2,5-substitution, could introduce interesting irregularities in the polymer chain, potentially affecting crystallinity and solubility.
Control over Polymer Architecture and Molecular Weight
The principles of step-growth polymerization allow for a degree of control over the polymer architecture and molecular weight. By carefully controlling the stoichiometry of the monomers (this compound and the diol or diamine), the molecular weight of the resulting polymer can be managed. An excess of one monomer will lead to a lower molecular weight, while a precise 1:1 stoichiometry is required for achieving high molecular weights.
Table 1: Representative Properties of Furan-Based Polyesters and Polyamides (Note: This data is illustrative and based on polymers derived from the more common 2,5-furan dicarboxylic acid, as specific data for 2,4-derived polymers is not widely available in the literature.)
| Polymer Type | Comonomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Polyester | Ethylene Glycol | ~85-95 | ~210-220 |
| Polyester | 1,4-Butanediol | ~45-55 | ~170-180 |
| Polyamide | Hexamethylenediamine | ~100-120 | ~250-270 |
| Polyamide | p-Phenylenediamine | >200 | >350 (decomposition) |
Functional Materials Development
Beyond high-performance polymers, the unique structure of the furan ring in this compound opens up possibilities for the creation of novel functional materials.
Application in Adsorption and Separation Technologies
The presence of the furan ring with its heteroatom and π-electron system suggests that polymers and materials derived from this compound could have interesting adsorption properties. Porous polymers synthesized from this monomer could potentially be used as adsorbents for the removal of organic pollutants from water or for gas separation applications. The polarity and potential for hydrogen bonding with the furan oxygen could lead to selective interactions with specific molecules. However, there is a lack of specific research in the public domain detailing the use of this compound for these applications.
Precursors for Supramolecular Assemblies and Frameworks
The rigid and planar structure of the furan ring makes this compound an intriguing building block for the construction of supramolecular assemblies and frameworks, such as metal-organic frameworks (MOFs). By reacting Furan-2,4-dicarboxylic acid (the precursor) with metal ions, it is theoretically possible to create porous, crystalline structures with high surface areas. These materials have potential applications in gas storage, catalysis, and sensing. The unsymmetrical nature of the 2,4-isomer could lead to the formation of novel framework topologies not accessible with the more symmetric 2,5-isomer. To date, the exploration of this compound as a precursor for such advanced frameworks is not well-documented in scientific literature.
Structure-Property Relationships in this compound Derived Materials
The inherent chemical architecture of this compound is a critical determinant of the physicochemical properties of the polymers and advanced materials synthesized from it. The arrangement of the carbonyl chloride groups at the 2 and 4 positions on the furan ring, as opposed to the more commonly studied 2,5-substitution, introduces a distinct asymmetry that significantly influences polymer chain packing, intermolecular interactions, and ultimately, the macroscopic properties of the resulting materials. Research into these structure-property relationships is crucial for tailoring materials with specific performance characteristics for advanced applications.
The furan ring, a five-membered aromatic heterocycle, imparts a degree of rigidity to the polymer backbone, which is a foundational element for achieving high thermal stability and mechanical strength. However, the non-linear geometry of the 2,4-substituted furan monomer can disrupt the chain regularity and crystallinity that is often observed in polymers derived from its linear counterpart, Furan-2,5-dicarbonyl chloride. This disruption can lead to materials that are more amorphous in nature.
The properties of polyamides derived from furan-based monomers are significantly influenced by the specific isomer of the dicarboxylic acid or its derivative used in polymerization. For instance, polyamides synthesized from 2,5-furandicarboxylic acid (FDCA), a related isomer, often exhibit high thermal stability and mechanical strength, positioning them as potential bio-based alternatives to petroleum-derived aramids like Kevlar. dtic.mil However, these 2,5-furan-based polyamides can also exhibit limited solubility in common organic solvents. dtic.mil In contrast, the introduction of the kinked structure from a 2,4-furan derivative is anticipated to enhance solubility, a desirable trait for improving processability without compromising thermal performance significantly. This improved solubility is advantageous for subsequent processing and expands the range of potential applications for these polyamides. researchgate.net
In the realm of semi-aromatic polyamides, the incorporation of furan units can lead to materials with outstanding thermal properties. For example, copolyamides containing furan moieties have demonstrated high melting points, ranging from 295 to 306 °C, and degradation temperatures between 472 and 479 °C. researchgate.net While these specific values are for furan-containing copolyamides not necessarily derived from the 2,4-isomer, they underscore the potential of furan-based monomers to create high-performance polymers. The amorphous character of many furan-based polyamides, a likely outcome for those derived from the asymmetric this compound, can be confirmed through techniques like DSC analysis, which may show an absence of crystallization and melting peaks. researchgate.net
Detailed research findings on polymers specifically derived from this compound would be necessary to create a comprehensive data table. However, based on analogous furan-based polymers, a hypothetical table illustrating the expected structure-property trends is presented below.
| Property | Influence of this compound Structure | Expected Performance |
| Thermal Stability | The rigid aromatic furan ring contributes to a high degradation temperature. | High thermal stability, potentially comparable to other aromatic polyamides. dtic.mil |
| Solubility | The asymmetric 2,4-substitution pattern disrupts polymer chain packing, potentially leading to increased free volume and enhanced solubility in organic solvents. | Improved solubility compared to linear 2,5-furan-based polymers. researchgate.net |
| Crystallinity | The non-linear monomer structure is likely to hinder the formation of highly ordered crystalline domains. | Predominantly amorphous character. researchgate.net |
| Mechanical Properties | The rigid furan unit can contribute to high modulus and strength, although the reduced crystallinity might impact ultimate tensile properties compared to semi-crystalline counterparts. | Good stiffness and strength, with the balance of properties depending on the specific diamine co-monomer and processing conditions. |
| Glass Transition Temperature (Tg) | The constrained rotation around the furan ring in the polymer backbone leads to a high glass transition temperature. | High Tg, indicative of good dimensional stability at elevated temperatures. researchgate.net |
Further empirical studies focusing specifically on polymers synthesized using this compound are essential to fully elucidate and quantify these structure-property relationships. Such research would enable the precise design of novel materials with optimized performance for a range of advanced applications in polymer science.
Computational and Theoretical Studies of Furan 2,4 Dicarbonyl Chloride
Electronic Structure and Reactivity Modeling (e.g., DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ijcce.ac.iryoutube.com By calculating the electron density, DFT can determine the ground-state energy of the molecule and derive various properties.
For a molecule like Furan-2,4-dicarbonyl chloride, DFT calculations would be instrumental in:
Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Mapping Electron Distribution: Visualizing the electron density and electrostatic potential to identify electron-rich and electron-deficient regions. The carbonyl carbons and the chloride atoms would be expected to be electrophilic sites, while the oxygen atoms would be nucleophilic.
Analyzing Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.
While specific DFT data for this compound is not available, studies on related furan (B31954) derivatives show that the furan ring's aromaticity and the electron-withdrawing nature of substituents significantly influence the electronic properties. acs.orgnih.gov
Prediction of Reaction Pathways and Transition States
Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. This is crucial for understanding reaction mechanisms and predicting product formation. For this compound, which is a highly reactive acyl chloride, theoretical studies could predict the outcomes of nucleophilic acyl substitution reactions.
These studies would typically involve:
Locating Transition States: Identifying the highest energy point along a reaction coordinate. The structure of the transition state provides insight into the mechanism of bond formation and breakage.
Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur. This allows for the comparison of different potential pathways; the pathway with the lowest activation energy is generally the most favorable.
For instance, in reactions with alcohols or amines, computational models could predict whether substitution occurs preferentially at the C2 or C4 position and elucidate the structure of the tetrahedral intermediate. Studies on other furan compounds have successfully used these methods to understand reaction mechanisms, such as Diels-Alder reactions and ring-opening processes. researchgate.netresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior and intermolecular forces. khanacademy.orglibretexts.org
For this compound, MD simulations could be employed to study:
Bulk Properties: Simulating the liquid or solid state to understand how individual molecules pack and interact, which influences properties like density and melting point.
Solvation Effects: Modeling the interactions between this compound and various solvent molecules to understand solubility and the solvent's influence on reactivity.
Intermolecular Forces: Quantifying the non-covalent interactions, such as dipole-dipole interactions and London dispersion forces, that govern how the molecules attract or repel each other. youtube.com The polar carbonyl groups would be expected to lead to significant dipole-dipole interactions.
While specific MD simulations for this compound are not published, research on similar small organic molecules and furan derivatives demonstrates the utility of MD in understanding their condensed-phase behavior. psu.edunih.govyoutube.com
QSAR and QSPR Analysis for Structure-Activity/Property Correlations
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively.
Should a series of derivatives of this compound be synthesized and tested for a particular activity or property, QSAR/QSPR models could be developed. This process involves:
Descriptor Calculation: Quantifying various aspects of the molecular structure using numerical values (descriptors), which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).
Model Building: Using statistical methods to build a mathematical equation that relates the calculated descriptors to the observed activity or property.
Model Validation: Testing the predictive power of the model on a set of compounds not used in its creation.
No QSAR or QSPR studies specifically involving this compound are currently available in the scientific literature.
Advanced Analytical Characterization Techniques for Furan 2,4 Dicarbonyl Chloride and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including Furan-2,4-dicarbonyl chloride. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the furan (B31954) ring. The proton at position 5 (H5), being adjacent to the oxygen atom and deshielded by the C4-carbonyl group, would likely appear at a higher chemical shift compared to the proton at position 3 (H3), which is situated between the two carbonyl groups. The expected chemical shifts for these furan protons would be in the range of δ 7.0–8.5 ppm. For comparison, the aromatic protons in the related compound 2-phenyl-4-(2-thienyl)furan appear at δ 6.85-7.71 ppm. semanticscholar.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon framework. Key signals include those for the two carbonyl carbons of the acid chloride groups, which are highly deshielded and typically appear in the δ 160–180 ppm region. The four carbons of the furan ring would also be distinguishable. The carbons attached to the carbonyl groups (C2 and C4) would resonate at a lower field than the other two ring carbons (C3 and C5). For related 2,4-disubstituted furans, furan ring carbons appear in the range of δ 103–156 ppm. semanticscholar.org
Expected NMR Data for this compound
| ¹H NMR (Expected) | ¹³C NMR (Expected) | ||
|---|---|---|---|
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| H-3 | ~7.5 - 8.0 | C-2 (C=O) | ~160 - 175 |
| H-5 | ~8.0 - 8.5 | C-4 (C=O) | ~160 - 175 |
| --- | Furan Ring Carbons | ~110 - 155 |
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through its fragmentation pattern. For this compound, electron impact (EI) ionization would likely be used.
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule (C₆H₂Cl₂O₃). Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern provides a unique "fingerprint." Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (–Cl) and the loss of a chlorocarbonyl group (–COCl). For this compound, the following key fragments would be expected:
[M - Cl]⁺: Loss of one chlorine atom.
[M - COCl]⁺: Loss of a chlorocarbonyl group, resulting in a furancarbonyl chloride cation.
[C₄H₂O]⁺: Subsequent loss of CO from fragment ions, a characteristic fragmentation of furan rings. cdnsciencepub.com
Studies on related furan species, such as furan-2-carbaldehyde, show fragmentation involving the loss of the aldehyde group, which supports the expected fragmentation behavior of the carbonyl chloride moieties. mdpi.com
Expected Key Mass Fragments for this compound
| Fragment Ion | Description |
|---|---|
| [C₆H₂Cl₂O₃]⁺ | Molecular Ion (M)⁺ |
| [C₆H₂ClO₃]⁺ | Loss of Cl radical |
| [C₅H₂ClO₂]⁺ | Loss of COCl radical |
| [C₄H₂O]⁺ | Furan ring fragment after loss of carbonyls |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the C=O stretching of the two acid chloride groups. This band is typically found in the region of 1750–1815 cm⁻¹. For comparison, the related 2,5-furandicarbonyl dichloride shows a strong carbonyl peak at 1766 cm⁻¹. wur.nl Other characteristic peaks would include C-O-C stretching and C=C stretching of the furan ring, typically observed between 1000-1300 cm⁻¹ and 1450-1700 cm⁻¹ respectively. acs.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The furan ring conjugated with two carbonyl groups constitutes a chromophore that absorbs UV light. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. For similar furan derivatives containing carbonyl groups, these absorptions typically occur with a maximum wavelength (λ_max) in the range of 220–300 nm. ikm.org.myresearchgate.net
Characteristic Spectroscopic Data
| Spectroscopy Type | Functional Group / Transition | Expected Absorption Range |
|---|---|---|
| Infrared (IR) | C=O Stretch (Acyl Chloride) | 1750 - 1815 cm⁻¹ (very strong) |
| C=C Stretch (Furan Ring) | 1450 - 1700 cm⁻¹ | |
| C-O-C Stretch (Furan Ring) | 1000 - 1300 cm⁻¹ | |
| UV-Visible (UV-Vis) | π → π* Transition | ~220 - 260 nm |
| n → π* Transition | ~270 - 300 nm |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the surveyed literature, the technique's application can be understood from related compounds.
For instance, the crystal structure of dimethyl furan-2,4-dicarboxylate has been reported. iucr.org Analysis of this related structure reveals details about the planarity of the furan ring and the orientation of the substituent groups. A hypothetical X-ray diffraction study on this compound would determine the dihedral angles between the plane of the furan ring and the two carbonyl chloride groups, as well as identify any intermolecular interactions (like π–π stacking) that stabilize the crystal lattice. iucr.org Such data is invaluable for understanding the compound's solid-state reactivity and physical properties.
Crystallographic Data for a Related Compound: Dimethyl furan-2,4-dicarboxylate
| Parameter | Reported Value iucr.org |
|---|---|
| Crystal System | Unavailable in abstract |
| Interactions | π–π stacking, C—H⋯O interactions |
| Dihedral Angles (Carboxy-Furan) | 1.11° – 5.86° |
| Centroid-Centroid Distances | 3.6995 Å and 3.7684 Å |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity.
Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for analyzing this compound. Typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC can effectively separate components of a reaction mixture. An optimized GC method using an appropriate capillary column (e.g., a non-polar HP-5MS) and temperature program would allow for the determination of purity by measuring the area percent of the main peak. nih.govacs.org
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile or thermally sensitive compounds. mdpi.com A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile, would be a standard approach. acs.org Detection is typically achieved using a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm or 280 nm). Due to the high reactivity of the acyl chloride groups with protic solvents, aprotic mobile phases and careful handling would be necessary to prevent degradation on the column. Derivatization techniques, which convert the analyte into a more easily detectable or stable form, are also commonly employed in HPLC analysis. unesp.br
Future Perspectives and Research Opportunities for Furan 2,4 Dicarbonyl Chloride
Innovations in Green and Sustainable Synthesis
The future viability of Furan-2,4-dicarbonyl chloride is intrinsically linked to the development of green and sustainable methods for its production. Current chemical manufacturing often relies on non-renewable resources and can involve hazardous reagents. nih.gov The shift towards bio-based feedstocks is paramount, with lignocellulosic biomass being a key renewable resource. nih.govtandfonline.com
Future research will likely focus on optimizing the synthesis of the precursor, furan-2,4-dicarboxylic acid (2,4-FDCA), from biomass-derived platform molecules like furfural (B47365). One promising route involves the catalytic conversion of furfural, which has been shown to produce a mixture of 2,5- and 2,4-isomers of furan (B31954) dicarboxylic acid. acs.org Innovations will be needed to selectively favor the formation of the 2,4-isomer. This could involve the design of shape-selective catalysts or the use of enzymatic pathways that offer high specificity under mild conditions. acs.orgd-nb.info
Further advancements are anticipated in the conversion of 2,4-FDCA to the target diacyl chloride. Traditional methods often use chlorinating agents like thionyl chloride, which raise environmental concerns. A key research direction will be the development of greener, more atom-economical chlorination processes or even direct routes from bio-based precursors that bypass the isolated dicarboxylic acid intermediate altogether. researchgate.netrsc.org The use of biocatalysis, such as enzyme-mediated transformations in environmentally benign solvents, represents a significant opportunity to create truly sustainable production pathways. rsc.org
Table 1: Potential Green Synthesis Strategies for this compound
| Synthesis Step | Conventional Method | Potential Green Innovation | Key Research Challenge |
|---|---|---|---|
| Precursor Synthesis | Oxidation of petroleum-based chemicals | Catalytic oxidation of bio-based furfural. acs.org | Improving selectivity for the 2,4-isomer over the 2,5-isomer. |
| Intermediate Production | Chemical synthesis from furfural | Enzymatic or microbial conversion of HMF or furfural. nih.govtandfonline.comrsc.org | Engineering enzymes for high specificity and yield of 2,4-FDCA. |
| Chlorination | Use of thionyl chloride or oxalyl chloride | Catalytic chlorination using safer reagents; direct conversion routes. | Developing stable and recyclable catalysts for direct conversion. |
Exploration of Novel Catalytic Systems
Catalysis is central to the efficient and selective synthesis of furan derivatives. rsc.org The future development of this compound will depend heavily on discovering novel catalytic systems for both its synthesis and its subsequent polymerization or derivatization.
For the synthesis of the 2,4-FDCA precursor, research into heterogeneous catalysts, such as mixed metal oxides and supported noble metals (e.g., Au, Pt, Pd), is crucial. mdpi.comrsc.org These catalysts offer advantages in terms of recyclability and stability. mdpi.com A significant research opportunity lies in designing catalysts that can control the regioselectivity of furfural oxidation to favor the 2,4-dicarboxylic acid product. acs.org This may involve using nanostructured catalysts or encapsulating catalytic sites within porous materials like zeolites or metal-organic frameworks (MOFs) to create a specific steric environment.
Homogeneous catalysis, including the use of well-defined ruthenium pincer complexes, has shown promise for the aqueous oxidation of furfural to furoic acids while co-producing hydrogen. nih.gov Adapting these systems to selectively produce 2,4-FDCA could provide an elegant route that combines chemical production with clean energy generation. nih.gov Furthermore, biocatalytic systems, employing enzymes like oxidases, offer unparalleled selectivity under mild, aqueous conditions and represent a frontier in sustainable chemical production. nih.govnsf.gov
Expansion into Emerging Material Science Fields
The most significant future application for this compound is likely in polymer science, where it can serve as a novel bio-based monomer. rsc.org While 2,5-FDCA is known for producing linear polymers like PEF, the asymmetric 2,4-substitution of this compound would introduce a "kink" in the polymer backbone. acs.orgresearchgate.net This structural irregularity is expected to disrupt chain packing, leading to polymers with lower crystallinity, increased solubility, and potentially different mechanical and thermal properties compared to their 2,5-counterparts.
This opens the door to a new family of furan-based copolyesters, polyamides, and polycarbonates with tunable properties. acs.orgd-nb.inforsc.org By reacting this compound with various diols and diamines, materials scientists could develop amorphous, transparent polymers suitable for packaging applications, or engineering plastics with unique thermal and mechanical characteristics. researchgate.netd-nb.info The reactivity of the acyl chloride groups facilitates polycondensation reactions to form these advanced materials. researchgate.net
Moreover, the furan ring itself offers opportunities for further modification. Its diene character allows it to participate in Diels-Alder reactions, which could be used for cross-linking the resulting polymers to create thermosets or for post-polymerization functionalization to introduce new properties. acs.org This versatility positions this compound as a platform for creating high-performance materials from renewable resources. nih.govresearchgate.netchemrxiv.org
Table 2: Predicted Property Differences in Polymers from FDCA Isomers
| Polymer Property | Derived from 2,5-Isomer (e.g., PEF) | Predicted for 2,4-Isomer | Potential Application Area |
|---|---|---|---|
| Chain Geometry | Linear, Symmetrical | Asymmetrical, "Kinked" | Specialty polymers |
| Crystallinity | Semi-crystalline | Amorphous or low crystallinity | Transparent films, coatings |
| Solubility | Limited in common solvents | Higher in common solvents | Solution-processed materials |
| Glass Transition Temp. | Potentially higher | Potentially lower, tunable | Amorphous engineering plastics |
Integration with High-Throughput Experimentation and Data Science
The exploration of a new monomer like this compound can be significantly accelerated by integrating high-throughput experimentation (HTE) and data science. nih.gov Given the vast number of potential co-monomers (diols, diamines) and polymerization conditions, traditional one-at-a-time experiments are inefficient. HTE platforms can be used to rapidly screen libraries of reactants and catalysts to identify promising polymer candidates.
Computational chemistry and data science offer powerful predictive tools. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the properties of this compound and predict the thermochemical and mechanical properties of its resulting polymers. acs.orgresearchgate.netsciopen.com This computational screening can guide experimental efforts by prioritizing monomers and reaction conditions that are most likely to yield materials with desired characteristics, such as high thermal stability or specific mechanical strength. nih.govchemrxiv.org This synergy between computational modeling and physical experimentation can drastically reduce the time and resources needed to develop new materials. mdpi.com
Role in Advanced Organic Synthesis and Drug Discovery Intermediate
Beyond polymers, the bifunctional nature of this compound makes it a valuable synthon for advanced organic synthesis and medicinal chemistry. The two acyl chloride groups possess differential reactivity, which could potentially be exploited for sequential, selective reactions. This allows for the construction of complex, non-symmetrical molecules from a single, readily available starting material.
In drug discovery, the furan scaffold is a common feature in biologically active molecules. researchgate.netmdpi.com this compound provides a unique template for creating libraries of novel compounds for high-throughput screening. nih.gov Its ability to react with two different nucleophiles (e.g., an amine and an alcohol) can be used to synthesize diverse collections of amides, esters, and heterocyclic structures. mdpi.commdpi.com The defined 2,4-substitution pattern provides a rigid core that can be used to orient functional groups in specific three-dimensional arrangements, which is critical for binding to biological targets like enzymes or receptors. This makes it a promising intermediate for developing new therapeutic agents. acs.orgnih.gov
Q & A
Q. What synthetic methodologies are commonly employed to prepare Furan-2,4-dicarbonyl chloride, and how do solvent-free conditions impact reaction efficiency?
this compound can be synthesized via a solvent-free disproportionation reaction, producing furan-2,4-dicarboxylic acid derivatives. This method avoids solvent contamination and simplifies purification, with yields dependent on reaction temperature and catalyst loading . Biomass-derived routes, such as using 5-(chloromethyl)furfural (CMF), offer sustainable alternatives, though scalability remains a challenge .
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Key Advantages | Limitations |
|---|---|---|---|
| Disproportionation | Solvent-free, 150–200°C | High purity, reduced waste | Requires precise temperature control |
| Biomass-derived (CMF) | Acidic catalysis | Renewable feedstock | Low yield for 2,4-isomer |
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy are critical for structural elucidation, particularly to distinguish between 2,4- and 2,5-isomers. X-ray crystallography (e.g., as applied to related furan derivatives in ) resolves stereochemical ambiguities. Mass spectrometry confirms molecular weight, while elemental analysis validates purity .
Q. How are the hypolipidemic properties of this compound derivatives evaluated in preclinical models?
Rodent studies assess serum cholesterol and triglyceride levels after oral administration. For example, 2-furoic acid (a derivative) reduced cholesterol by 41% and triglycerides by 38% in mice, suggesting potential metabolic applications. Dosing regimens and pharmacokinetic profiles must be optimized to mitigate toxicity .
Advanced Research Questions
Q. How does catalyst selection influence Friedel-Crafts acylation reactions involving this compound?
Catalyst choice significantly impacts reaction outcomes. While AlCl₃ promotes over-acylation or side reactions (e.g., ring degradation), SnCl₄ selectively activates the carbonyl group without destabilizing the furan ring, as observed in analogous Friedel-Crafts reactions with furan-3,4-dicarbonyl chloride . Computational studies (DFT) could further elucidate electronic effects guiding catalyst compatibility.
Q. What strategies mitigate competing pathways in the Henkel reaction to favor Furan-2,4-dicarboxylic acid formation?
The Henkel reaction often produces a mixture of 2,4- and 2,5-dicarboxylic acids due to competing resonance stabilization. Optimizing reaction pH, temperature, and substituent electronic effects (e.g., electron-withdrawing groups) can bias isomer distribution. For instance, acidic conditions favor the 2,4-isomer, while neutral conditions promote the 2,5-isomer .
Table 2: Reaction Conditions vs. Isomer Ratio
| pH | Temperature (°C) | 2,4:2,5 Ratio | Notes |
|---|---|---|---|
| 2–3 | 120 | 3:1 | High selectivity for 2,4-isomer |
| 6–7 | 100 | 1:2 | Dominant 2,5-isomer formation |
Q. Can computational modeling predict the reactivity of this compound in novel reaction environments?
Density Functional Theory (DFT) simulations model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the LUMO energy of the carbonyl group correlates with acylation reactivity, while steric maps guide regioselectivity in cross-coupling reactions. PubChem data (e.g., InChI keys) provide baseline parameters for such studies .
Data Contradiction Analysis
Q. Why do discrepancies arise in catalytic efficiency reports for this compound reactions?
Conflicting data often stem from differences in substrate purity, solvent traces, or moisture content, which hydrolyze the chloride to carboxylic acid. For instance, AlCl₃’s failure in some Friedel-Crafts reactions may result from inadvertent hydrolysis rather than inherent incompatibility. Rigorous drying protocols and in situ IR monitoring are recommended to resolve such issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
